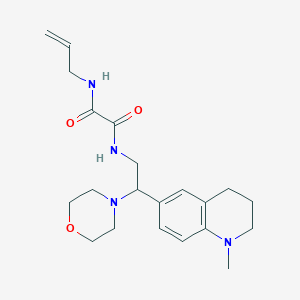

N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

Description

N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative featuring a 1-methyltetrahydroquinoline core linked to a morpholinoethylamine moiety via an oxalyl bridge, with an allyl group substituted at the N1 position. This compound is structurally related to inhibitors targeting proteases such as falcipain-2 (FP-2) and falcipain-3 (FP-3), which are critical for parasitic survival in diseases like malaria . Its design incorporates a morpholinoethyl group, which may enhance solubility and binding interactions, and a tetrahydroquinoline scaffold known for its bioactivity in medicinal chemistry .

Properties

IUPAC Name |

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3/c1-3-8-22-20(26)21(27)23-15-19(25-10-12-28-13-11-25)17-6-7-18-16(14-17)5-4-9-24(18)2/h3,6-7,14,19H,1,4-5,8-13,15H2,2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVSSAYDXHEWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

Reduction: Reduction products such as amines or alcohols.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: The biological activity of N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide has been explored in various studies. It has shown potential as a therapeutic agent, particularly in the treatment of certain diseases due to its interaction with biological targets.

Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs, especially in areas such as neurology and cardiology.

Industry: The compound's unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide Derivatives (QODs)

A closely related compound, N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD), shares the 1-methyltetrahydroquinoline moiety but replaces the allyl and morpholino groups with a benzodioxol ring and a simpler ethylenediamine linker (Figure 2A in ). Key differences include:

- Substituent Effects : The allyl group in the target compound may improve metabolic stability compared to QOD’s benzodioxol ring, which is prone to oxidative degradation.

- Dual Inhibition: Both compounds are reported as dual FP-2/FP-3 inhibitors, but structural data for QOD are lacking, limiting structure-activity relationship (SAR) insights. The target compound’s morpholino group may facilitate interactions with protease active sites, though experimental validation is needed .

Indole Carboxamide Derivatives (ICDs)

N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide (ICD) replaces the tetrahydroquinoline core with an indole-carboxamide scaffold. The tetrahydroquinoline scaffold in the target compound may offer better conformational rigidity, improving target selectivity .

N1-allyl-N2-(2-(dimethylamino)-2-(1-methyltetrahydroquinolin-6-yl)ethyl)oxalamide

This analog () substitutes the morpholino group with dimethylamine.

Biological Activity

N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

The compound is categorized under oxalamides, which are derivatives of oxalic acid. Its unique structure includes an allyl group and a morpholino-substituted tetrahydroquinoline moiety. The molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 345.4 g/mol. The compound's structure allows for various interactions within biological systems, potentially influencing its pharmacological properties.

Key Structural Features

| Structural Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 345.4 g/mol |

| Functional Groups | Allyl, morpholino, oxalamide |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline Moiety : This can be achieved through the reduction of quinoline derivatives.

- Alkylation : The tetrahydroquinoline derivative is alkylated to introduce the morpholino group.

- Oxalamide Formation : Reacting the alkylated product with oxalyl chloride forms the oxalamide intermediate.

- Allylation : Finally, the oxalamide intermediate is allylated to yield the target compound.

The exact mechanism of action for this compound is not fully elucidated but likely involves interactions with specific biological targets such as enzymes or receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors.

Quantitative data regarding binding affinities and biological efficacy are essential for understanding its mechanism further.

Biological Assays and Efficacy

Research has shown that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against specific bacterial strains.

- Anticancer Properties : Preliminary data suggest that the compound may have cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of similar oxalamides against gram-positive and gram-negative bacteria.

- Results indicated significant inhibition zones compared to control groups.

-

Cytotoxicity Assessment :

- Research involving tetrahydroquinoline derivatives showed promising results in inhibiting proliferation in various cancer cell lines.

- IC50 values were determined to assess the potency of these compounds.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| N1-allyl-N2-(dimethylamino)-oxalamide | Moderate antimicrobial effects | |

| N1-isobutyryl-N2-(tetrahydroquinoline)oxalamide | Significant cytotoxicity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.